
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a phenylthio group at the 4th position of the quinolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1-methylquinolin-2(1H)-one with phenylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the quinolinone core to a dihydroquinoline derivative.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The phenylthio group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorine atom and quinolinone core may also contribute to its activity by enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one: Similar structure but lacks the phenylthio group.
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one: Contains an amino group instead of the phenylthio group.
Uniqueness
6-Chloro-1-methyl-4-(phenylthio)-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the phenylthio group, which can impart distinct chemical and biological properties. This group can enhance lipophilicity and influence the compound’s interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
66365-65-9 |
|---|---|
Molekularformel |
C16H14ClNOS |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
6-chloro-1-methyl-4-phenylsulfanyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H14ClNOS/c1-18-14-8-7-11(17)9-13(14)15(10-16(18)19)20-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
CJWVLYIZRVMULW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC(C2=C1C=CC(=C2)Cl)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


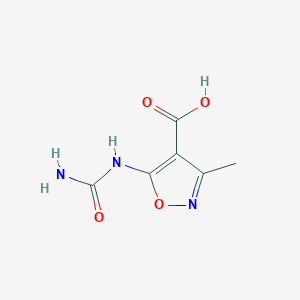
![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
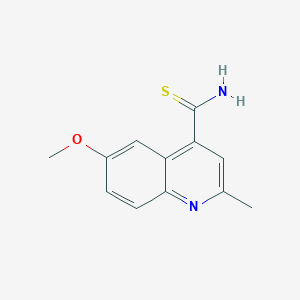
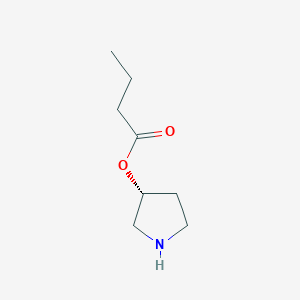
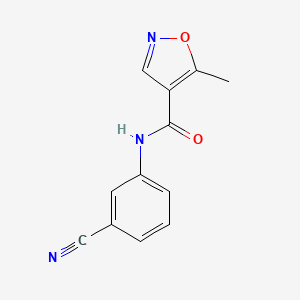
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)


![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)
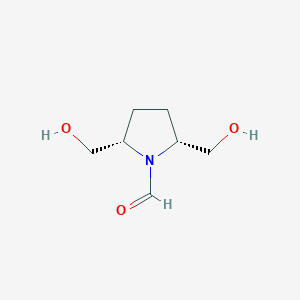
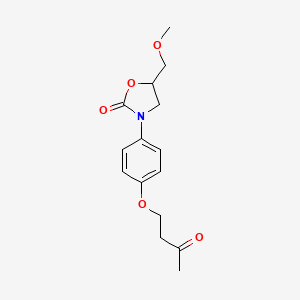
![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
